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Compound of Interest

Compound Name: Dinitrosopentamethylenetetramine

Cat. No.: B087232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of

Dinitrosopentamethylenetetramine (DPT), a compound of interest in various industrial and

research applications. This document outlines the methodologies for Fourier-Transform Infrared

Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) and

presents available spectral data to aid in the characterization and identification of this molecule.

Introduction
Dinitrosopentamethylenetetramine (CAS No: 101-25-7), systematically named 3,7-dinitroso-

1,3,5,7-tetrazabicyclo[3.3.1]nonane, is a chemical compound with the molecular formula

C₅H₁₀N₆O₂. It is recognized for its applications as a blowing agent in the rubber and plastics

industries. A thorough spectral analysis is crucial for its quality control, stability studies, and for

understanding its chemical behavior in various matrices. This guide details the key

spectroscopic techniques used for its structural elucidation.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as elucidating its structure through

fragmentation patterns.

Data Presentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b087232?utm_src=pdf-interest
https://www.benchchem.com/product/b087232?utm_src=pdf-body
https://www.benchchem.com/product/b087232?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The electron ionization mass spectrum of Dinitrosopentamethylenetetramine exhibits a

characteristic fragmentation pattern. The molecular ion peak is observed at m/z 186. Key

fragment ions are summarized in the table below.[1]

m/z Relative Intensity (%) Proposed Fragment

42 100.0 [C₂H₄N]⁺

112 17.4 [M - NO - N₂H₂]⁺

100 10.9 [C₄H₆N₃]⁺

98 9.1 [C₄H₄N₃]⁺

128 1.4 [M - N₂O₂]⁺

Data sourced from ChemicalBook MS-NW-9016.[1]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
A common method for the analysis of DPT is Gas Chromatography coupled with Mass

Spectrometry (GC-MS).

Sample Preparation:

For samples soluble in organic solvents, accurately weigh 500 to 1,000 mg of the sample.

Disperse the sample in 5.0 mL of dichloromethane (CH₂Cl₂).

Filter the solution through a 0.2 µm PTFE syringe filter into a GC vial.

Instrumentation and Parameters:

Gas Chromatograph: Agilent 7890B GC System or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent single or triple quadrupole mass

spectrometer.
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Injection Mode: Splitless liquid injection.

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 70 °C held for 4 minutes, then ramped at

20 °C/min to 240 °C and held for 3.5 minutes.

Ion Source: Electron Ionization (EI) at 70 eV.

MS Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Acquisition Mode: Full Scan (e.g., m/z 40-300) for identification or Selected Ion Monitoring

(SIM) for quantification.
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GC-MS Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation
The FTIR spectrum of Dinitrosopentamethylenetetramine shows characteristic absorption

bands for its functional groups. While a complete public peak list is not readily available, key

absorptions have been reported.
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Wavenumber (cm⁻¹) Assignment

~1540 N-O stretch (nitrosamine)

~1340 C-N stretch

Note: These values are approximate and can vary slightly based on the sample preparation

and instrument.

Experimental Protocol: KBr Pellet Method
The potassium bromide (KBr) pellet technique is a common method for analyzing solid

samples.

Sample Preparation:

Dry spectroscopy-grade KBr powder in an oven to remove any moisture.

In an agate mortar, grind 1-2 mg of the DPT sample to a fine powder.

Add approximately 100-200 mg of the dried KBr powder to the mortar.

Gently but thoroughly mix the DPT and KBr powders with a pestle until a homogeneous

mixture is obtained.

Transfer the mixture to a pellet-forming die.

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to

form a thin, transparent pellet.

Instrumentation and Parameters:

Spectrometer: A Fourier-transform infrared spectrometer (e.g., PerkinElmer, Thermo Nicolet).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.
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Background: A background spectrum should be collected using a pure KBr pellet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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